molecular formula C7H5FO B1362543 Benzoyl fluoride CAS No. 455-32-3

Benzoyl fluoride

Cat. No.: B1362543
CAS No.: 455-32-3
M. Wt: 124.11 g/mol
InChI Key: HPMLGNIUXVXALD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoyl fluoride can be synthesized from 2,5-cyclohexadienones prepared from phenols via oxidative dearomatization . The 2,5-cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins in situ, which could be attacked by nucleophiles and further aromatized to form benzoyl fluorides .


Molecular Structure Analysis

The molecular weight of this compound is 124.1124 . The structure of this compound can be represented as FC(=O)c1ccccc1 .


Chemical Reactions Analysis

This compound is reactive with water and serves as an acyl-transfer reagent for proteins . It is more practical for modifying nucleophilic functional groups than other acid halides . It is 10 times more reactive with phenolic Tyr than the current generation nucleophile footprinter .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 124.1124 . It is a clear yellow to red-brown liquid . It has a refractive index of n20/D 1.496 (lit.), a boiling point of 159-161 °C (lit.), a melting point of -28 °C (lit.), and a density of 1.14 g/mL at 25 °C (lit.) .

Scientific Research Applications

Optical Sensing of Fluoride

Benzoyl fluoride has been used in an autoinductive cascade for the optical sensing of fluoride, significantly enhancing the detection signal. This approach is particularly beneficial for the sensitive detection of phosphoryl fluoride nerve agents, demonstrating this compound's potential in security and defense applications (Sun, Dahlhauser, & Anslyn, 2017).

Synthesis of Beta-Fluoroalcohols

In synthetic chemistry, this compound serves as a versatile reagent. It has been used as a latent source of fluoride anion in the enantioselective synthesis of beta-fluoroalcohols from epoxides. This method leverages the solubility and reactivity of this compound, enabling controlled and efficient fluorination, pivotal for producing various pharmaceuticals and agrochemicals (Kalow & Doyle, 2010).

Medical Imaging

This compound's derivatives have found significant applications in medical imaging, particularly in PET scans. A study demonstrated the synthesis of 18F-labeled insulin using a prosthetic group methodology involving this compound, highlighting its role in enhancing the diagnostic accuracy of medical imaging techniques (Shai et al., 1989).

Understanding Molecular Behavior

The solvolysis rates of this compound have been extensively studied to understand the behavior of molecules in various solvents. This research provides insights into the reaction mechanisms and stability of this compound, contributing to our understanding of its chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals (Kevill & D’Souza, 2004).

Material Science Applications

This compound has been utilized in the preparation of materials like benzoyl fluorides and benzoic acids from phenols via a novel oxidative dearomatization−rearomatization strategy. This method contributes to the development of advanced materials and chemical synthesis processes, showcasing the diverse industrial applications of this compound (Yang et al., 2023).

Nuclear Magnetic Resonance (NMR) Studies

The molecular structure, barrier to rotation, and order matrix of this compound have been studied using NMR spectroscopy. These studies provide valuable information about the molecular dynamics and structural characteristics of this compound, which are crucial for its applications in various scientific fields (Wong & Burnell, 1976).

Safety and Hazards

Benzoyl fluoride is a flammable liquid and vapor that causes severe skin burns and eye damage . It may cause respiratory irritation . It is also water-reactive, and contact with water liberates toxic gas . Containers may explode when heated, and vapors may form explosive mixtures with air .

Future Directions

Benzoyl fluoride is used as a mild fluorinating agent , and its use in the synthesis of other compounds is a subject of ongoing research . The development of new methodologies that use this compound as the focal point of the process is an area of future exploration .

Mechanism of Action

Target of Action

Benzoyl fluoride is a derivative of benzoic acid, with the chemical formula C7H5FO . It is primarily used as a reagent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which can vary widely depending on the specific reaction .

Mode of Action

The mode of action of this compound depends on the specific reaction it is involved in. For instance, it can be used as a depolymerization reagent for silicones . In this case, this compound interacts with the silicone polymer, breaking it down into smaller components .

Biochemical Pathways

This compound can be synthesized from benzoic acid or benzoyl chloride in the presence of potassium fluoride . It can also be produced from trifluoromethylbenzene under the catalysis of niobium oxide . The exact biochemical pathways affected by this compound would depend on the specific reaction it is involved in.

Pharmacokinetics

Its physical properties, such as its molecular weight (1241124 g/mol) and boiling point (155 °C), can influence its behavior in a reaction .

Result of Action

The result of this compound’s action is the transformation of reactants into products in a chemical reaction . For example, in the depolymerization of silicones, the result is the breakdown of the silicone polymer into smaller components .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature and the presence of other chemicals . For instance, the reaction rate can increase with higher temperatures, and the presence of a catalyst can significantly speed up the reaction .

Biochemical Analysis

Biochemical Properties

Benzoyl fluoride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic acyl substitution. For instance, this compound can react with serine residues in enzymes, leading to the formation of stable acyl-enzyme intermediates. This interaction can inhibit the activity of enzymes such as serine proteases, which are crucial for various physiological processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by inhibiting enzymes involved in critical pathways. For example, the inhibition of serine proteases by this compound can affect cell signaling pathways, gene expression, and cellular metabolism. This inhibition can lead to altered cellular responses and potentially impact cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic acyl substitution. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This inhibition can occur through the formation of stable acyl-enzyme intermediates, which prevent the enzyme from performing its catalytic function. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water to form benzoic acid and hydrogen fluoride. This hydrolysis can affect the long-term stability of this compound and its impact on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound may lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, this compound can cause adverse effects such as enzyme inhibition, cellular damage, and toxicity. These effects can be dose-dependent and may vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and utilization. It can be metabolized by enzymes such as esterases, which hydrolyze this compound to benzoic acid and fluoride ions. These metabolites can further participate in metabolic processes, affecting metabolic flux and metabolite levels. The interaction of this compound with metabolic enzymes can influence its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in various cellular compartments. The distribution of this compound can affect its localization and concentration within cells, influencing its biochemical activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments such as the cytoplasm, endoplasmic reticulum, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as well as its impact on cellular processes .

Properties

IUPAC Name

benzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7(9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMLGNIUXVXALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060019
Record name Benzoyl fluoride
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Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-32-3
Record name Benzoyl fluoride
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Record name Benzoyl fluoride
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Record name Benzoyl fluoride
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Record name Benzoyl fluoride
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Record name Benzoyl fluoride
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Record name BENZOYL FLUORIDE
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Synthesis routes and methods I

Procedure details

A solution of benzoic acid (122 mg, 1 mmol) in CH2Cl2 (5.0 mL) was added to diphenylaminosulfur trifluoride (771 mg, 3.0 mmol ) under N2 and stirred for 16 h at room temperature. After work-up as above benzoyl fluoride (124 mg, quantitative yield) was obtained. The product was identified by g.c.m.s. M+=124
Quantity
122 mg
Type
reactant
Reaction Step One
Name
diphenylaminosulfur trifluoride
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzoyl chloride (141 mg, 1 mmol) in CH2Cl2 (5.0 mL) was added to bis(methoxyethyl)aminosulfur trifluoride (567 mg, 3.0 mmol ) under N2 and stirred for 16 h at room temperature. After work-up as above benzoyl fluoride (124 mg, quantitative yield) was obtained. The product was identified by g.c.m.s. M+=124
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of diethylaminosulfinium tetrafluoroborate (344 mg, 1.5 mmol) in dichloromethane (3.0 mL) at room temperature is added benzoic acid (122 mg, 1.0 mmol) and DBU (224 μl, 1.5 mmol). The reaction mixture is stirred for 4 hours, then an 10% aqueous solution of HCl is added and stirring is continued for 15 minutes. The resulting mixture is extracted twice using dichloromethane. The organic phases are combined, dried over magnesium sulphate, filtered and concentrated. The crude material is diluted with pentane and the solution is passed through a pad of silica gel with pentane elution. Solvent are evaporated in vacuum to provide benzoyl fluoride (90 mg, 74%) as a clear liquid. 1H NMR (CDCl3, 300 MHz) δ 7.94 (d, J=7.8, 2H), 7.62 (t, J=7.3 Hz, 1H), 7.43 (t, J=8.2 Hz, 2H); 19F NMR (CDCl3, 282 MHz) δ 17.5 (s, 1F); 13C NMR (CDCl3, 75 MHz) δ 157.3 (d, 1JC-F=344.3 Hz), 135.5, 131.5 (d, 3JC-F=4.0 Hz), 129.2, 125.0 (d, 2JC-F=60.4 Hz).
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Name
Quantity
224 μL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods IV

Procedure details

Diethylaminosulfur trifluoride, 2.5 ml (0.02 mole) was slowly added to a stirred solution of 2.44 g (0.02 mole) of benzoic acid in 20 ml methylene chloride cooled to 0°. Powdered sodium fluoride, 1 g, was added to remove the HF, and the reaction mixture was filtered. The filtrate was distilled to give 1.98 g (80%) of benzoyl fluoride as a colorless liquid, bp 50° (10 mm) (identified by its infrared spectrum).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for benzoyl fluoride?

A1: this compound has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol. Key spectroscopic data includes:

  • IR spectroscopy: Characteristic strong absorptions for the carbonyl group (C=O) around 1800 cm-1 and C-F stretching around 1200 cm-1. []
  • NMR spectroscopy: 19F NMR shows a characteristic signal for the fluorine atom, while 1H NMR reveals the aromatic protons. [, , ]

Q2: What are the stability characteristics of this compound?

A2: this compound is moisture sensitive and hydrolyzes in water. [, ] It demonstrates stability in dry, non-nucleophilic solvents. [, ]

Q3: Is this compound compatible with various materials?

A3: Compatibility depends on the specific material and conditions. For instance, this compound interacts with silicon-based polymers, leading to surface fluorination. [, ] In contrast, it can be used for the modification of tungsten surfaces without significant degradation. []

Q4: How is this compound used in organic synthesis?

A4: this compound acts as both an acylating and fluorinating agent in organic synthesis. [, , , , ] It's used in reactions like:* Amide bond formation: Reacts with amines to form amides, useful in peptide synthesis and protein modification. [, ]* Esterification: Can convert alcohols into esters, important intermediates in various synthetic routes. []* Fluorination reactions: Serves as a convenient source of fluoride ions in the presence of appropriate catalysts. [, , ]

Q5: How does this compound participate in catalytic reactions?

A5: this compound can act as a latent source of fluoride ions in the presence of catalysts. For instance, it's used with chiral amine and Lewis acid catalysts for the enantioselective ring-opening of epoxides, leading to β-fluoroalcohols. []

Q6: Can this compound be used for decarbonylative reactions?

A6: Yes, nickel-catalyzed decarbonylative stannylation of this compound has been reported. This reaction forms a C-Sn bond, showcasing this compound's versatility in carbon-heteroatom bond formation. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational studies have provided insights into this compound's electronic structure, reactivity, and spectroscopic properties. [, , ] For example, STO-3G calculations have been used to correlate 19F NMR chemical shifts with electron densities, aiding in understanding substituent effects. [, ]

Q8: How do substituents on the benzene ring affect this compound's reactivity?

A8: Electron-withdrawing groups on the benzene ring enhance the electrophilicity of the carbonyl carbon in this compound, making it more reactive towards nucleophiles. [, ] Conversely, electron-donating groups decrease reactivity. []

Q9: How can this compound be stored and handled safely?

A9: this compound should be stored under anhydrous conditions in a tightly sealed container, away from moisture and heat. Appropriate safety precautions, such as wearing gloves and working in a well-ventilated area, are crucial when handling this reagent.

Q10: Are there specific regulations regarding this compound's use and disposal?

A10: While specific regulations vary by location, this compound should be handled and disposed of according to local chemical waste guidelines. It's essential to consult safety data sheets and relevant regulatory agencies for proper handling and disposal procedures.

Q11: Are there other applications of this compound beyond organic synthesis?

A11: this compound has been investigated for its potential use in:

  • Silicone depolymerization: It can be used with iron or zinc catalysts to depolymerize end-of-life polysiloxanes, contributing to silicone recycling efforts. [, ]
  • Surface modification: Studies have explored its use in modifying polymer surfaces for various applications, including the development of amorphous silicon solar cells. [, , ]
  • Quantum dot synthesis: this compound has shown promise as a reagent for improving the photoluminescence quantum yield of InP quantum dots by in situ HF generation. []

Q12: What are the historical milestones in this compound research?

A12: Research on this compound has spanned several decades, contributing to various fields:

  • Early studies focused on its spectroscopic properties and reactivity, particularly its hydrolysis and reactions with nucleophiles. [, , ]
  • Later research explored its use in organic synthesis, particularly its role as a fluorinating agent and its application in decarbonylative reactions. [, , ]
  • More recently, this compound has gained attention for its potential in materials science, such as its use in silicone depolymerization and surface modification. [, , , ]

Q13: How has this compound contributed to interdisciplinary research?

A13: this compound exemplifies the interdisciplinary nature of scientific research:

  • Its spectroscopic properties, studied by physical chemists, are crucial for understanding its reactivity and behavior in various systems. [, , , ]
  • Organic chemists utilize its reactivity for developing novel synthetic methodologies and accessing valuable fluorinated compounds. [, , , , ]
  • Materials scientists explore its use in modifying surfaces and depolymerizing polymers, highlighting its potential in advanced technological applications. [, , , ]

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